(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride
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Overview
Description
®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a biphenyl moiety and an amino acid ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized using coupling reactions such as the Suzuki-Miyaura reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the amino acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety allows for strong hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. This dual interaction enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative used in various chemical syntheses.
4-Aminobiphenyl: Another biphenyl derivative with an amino group, used in the synthesis of dyes and polymers.
Uniqueness
®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride is unique due to its chiral nature and the presence of both a biphenyl moiety and an amino acid ester. This combination allows for versatile applications in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYDMSMPNITDHP-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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